molecular formula C24H42N6O8 B15170340 L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine CAS No. 913259-88-8

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine

Cat. No.: B15170340
CAS No.: 913259-88-8
M. Wt: 542.6 g/mol
InChI Key: AWLGBLUEYPWUBR-LLYLOPHFSA-N
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Description

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is a peptide compound composed of six amino acids: isoleucine, glycine, leucine, serine, proline, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids or enzymes.

    Oxidation: Oxidizing agents like hydrogen peroxide can modify specific amino acid residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in peptides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with oxidized side chains.

    Reduction: Peptides with reduced disulfide bonds, leading to linearized structures.

Scientific Research Applications

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Isoleucyl-L-leucine: Another dipeptide with a different sequence of the same amino acids.

    L-Proline-L-seryl-L-isoleucylglycyl-L-tyrosyl-L-prolyl-L-leucyl: A longer peptide with additional amino acids.

Uniqueness

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.

Properties

CAS No.

913259-88-8

Molecular Formula

C24H42N6O8

Molecular Weight

542.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H42N6O8/c1-5-14(4)20(25)23(37)26-10-18(32)28-15(9-13(2)3)21(35)29-16(12-31)24(38)30-8-6-7-17(30)22(36)27-11-19(33)34/h13-17,20,31H,5-12,25H2,1-4H3,(H,26,37)(H,27,36)(H,28,32)(H,29,35)(H,33,34)/t14-,15-,16-,17-,20-/m0/s1

InChI Key

AWLGBLUEYPWUBR-LLYLOPHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

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